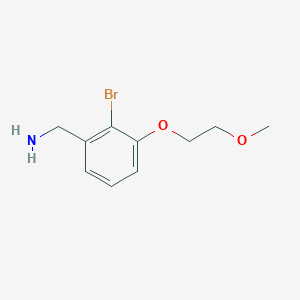

2-Bromo-3-(2-methoxyethoxy)-benzylamine

Overview

Description

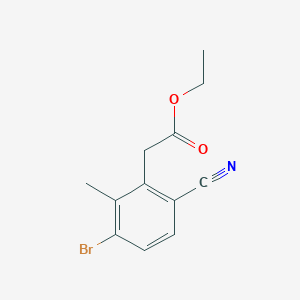

2-Bromo-3-(2-methoxyethoxy)-benzylamine is a chemical compound with the following structural formula: . It belongs to the class of organic compounds known as benzylamines .

Synthesis Analysis

The synthesis of this compound involves the bromination of an alkoxy-substituted thiophene precursor. For instance, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene can serve as a starting material . The reaction proceeds under controlled conditions to yield the desired 2-bromo-3-(2-methoxyethoxy)-benzylamine.

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(2-methoxyethoxy)-benzylamine consists of a benzylamine core with a bromine atom and an ethoxy group attached to the aromatic ring. The methoxyethoxy moiety provides additional flexibility and solubility .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including polymerization. For example, the autopolymerization of brominated alkoxythiophenes, such as 2-bromo-3-methoxythiophene, leads to the formation of polythiophenes. During this process, hydrogen bromide gas acts as both a catalyst and an acid, cleaving the alkoxyl group and facilitating polymerization .

Scientific Research Applications

Detection and Quantification in Toxicology

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) : A case of severe intoxication by a similar compound, "4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)," was analyzed using HPLC-MS/MS, showcasing the method's applicability for detection and quantification of such compounds in biological samples (Poklis, 2014).

Environmental Impact and Degradation

Degradation Products of UV Filters : The study on oxybenzone (benzophenone-3) degradation in chlorinated seawater swimming pools highlighted the formation of brominated disinfection byproducts. This research underscores the importance of understanding how similar brominated compounds might behave in similar environmental settings (Manasfi, 2015).

Metabolic Pathways

Metabolism in Various Species : Research involving "4-Bromo-2,5-dimethoxyphenethylamine (2C-B)" and its metabolism across different species, including humans, highlights the significance of understanding the metabolic pathways of brominated psychoactive substances for both therapeutic and toxicological assessments (Carmo, 2005).

Mechanism of Action

The exact mechanism of action for 2-Bromo-3-(2-methoxyethoxy)-benzylamine depends on its specific application. As a building block in polymer chemistry, it contributes to the formation of conductive and optically active polythiophenes. Its role as a monomer in autopolymerization reactions is crucial for designing new materials .

properties

IUPAC Name |

[2-bromo-3-(2-methoxyethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-5-6-14-9-4-2-3-8(7-12)10(9)11/h2-4H,5-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYREHPAQWVAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(2-methoxyethoxy)-benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

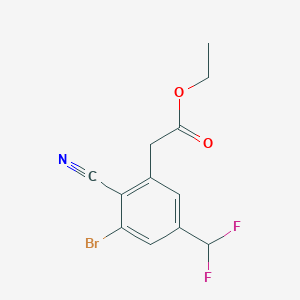

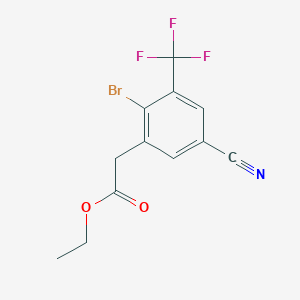

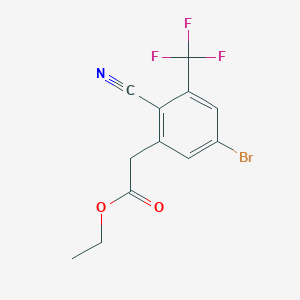

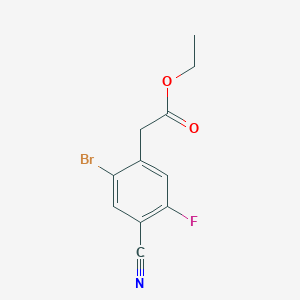

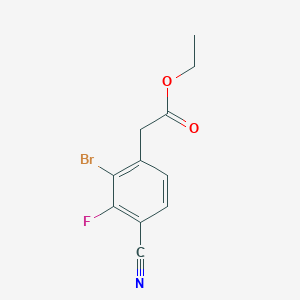

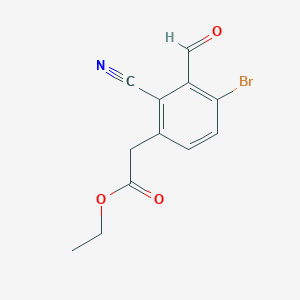

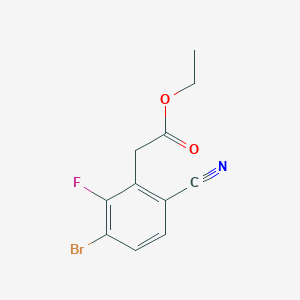

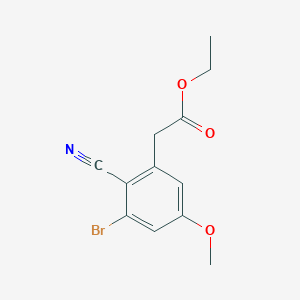

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.